2,5,8,11,14-Pentaoxahexadecane
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Overview
Description
2,5,8,11,14-Pentaoxahexadecane is an organic compound with the molecular formula C11H24O5. It is a member of the polyether family, characterized by multiple ether linkages within its structure. This compound is also known by other names such as pentaethylene glycol dimethyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14-Pentaoxahexadecane typically involves the reaction of ethylene oxide with methanol in the presence of a catalyst. The process can be summarized in the following steps:
Ethylene oxide reacts with methanol: to form ethylene glycol monomethyl ether.
Subsequent reactions with additional ethylene oxide: units lead to the formation of higher polyethers, including this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as potassium hydroxide or sodium hydroxide are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14-Pentaoxahexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether linkages are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
2,5,8,11,14-Pentaoxahexadecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biocompatible materials.
Medicine: Utilized in drug delivery systems due to its solubility properties.
Industry: Applied in the production of polymers and as a component in lubricants.
Mechanism of Action
The mechanism of action of 2,5,8,11,14-Pentaoxahexadecane involves its interaction with various molecular targets. The ether linkages in its structure allow it to form hydrogen bonds with other molecules, facilitating its role as a solvent and reagent. In biological systems, it can interact with cell membranes and proteins, enhancing the solubility and delivery of drugs .
Comparison with Similar Compounds
Similar Compounds
2,5,8,11,14-Pentaoxapentadecane: Another polyether with similar properties but a shorter chain length.
Tetraethylene glycol dimethyl ether: A related compound with fewer ether linkages.
Uniqueness
2,5,8,11,14-Pentaoxahexadecane is unique due to its specific chain length and the number of ether linkages, which confer distinct solubility and reactivity properties. Its ability to form hydrogen bonds and interact with various molecular targets makes it particularly useful in diverse applications .
Properties
CAS No. |
89769-11-9 |
---|---|
Molecular Formula |
C11H24O5 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C11H24O5/c1-3-13-6-7-15-10-11-16-9-8-14-5-4-12-2/h3-11H2,1-2H3 |
InChI Key |
YZWVMKLQNYGKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCCOCCOC |
Origin of Product |
United States |
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